

# "physical properties of Methyl 2-(bromomethyl)-5-nitrobenzoate"

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## Compound of Interest

Compound Name: *Methyl 2-(bromomethyl)-5-nitrobenzoate*

Cat. No.: *B1356071*

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An In-depth Technical Guide to the Physical Properties of **Methyl 2-(bromomethyl)-5-nitrobenzoate**

## Introduction: The Synthetic Workhorse

**Methyl 2-(bromomethyl)-5-nitrobenzoate**, identified by CAS Number 90725-68-1, is a substituted aromatic ester of significant interest in medicinal chemistry and organic synthesis. [1][2] Structurally, it features a benzene ring functionalized with a methyl ester, a nitro group, and a reactive bromomethyl group. This unique combination of functional groups, particularly the electrophilic benzylic bromide, makes it a highly valuable intermediate for constructing complex molecular architectures.

Its primary role in the pharmaceutical industry is as a key building block in the synthesis of novel therapeutic agents. Notably, it is utilized in the synthetic preparation of reversible inhibitors for the severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease, a critical target in antiviral drug development.[1] It also serves as an impurity or intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used to treat multiple myeloma.[2][3] This guide provides a comprehensive overview of its physical and spectroscopic properties, experimental characterization methodologies, and essential safety protocols, tailored for researchers and drug development professionals.

## Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, reaction setup, and purification. **Methyl 2-(bromomethyl)-5-nitrobenzoate** is an off-white solid at ambient temperature.<sup>[1]</sup> Its solubility profile is typical for a moderately polar organic molecule; it is largely insoluble in water but soluble in organic solvents, a critical factor for its use in non-aqueous reaction media.

## Summary of Physical Data

The quantitative physical properties of **Methyl 2-(bromomethyl)-5-nitrobenzoate** are summarized in the table below. It is important to note that while the melting point is experimentally determined, the boiling point and density are often predicted values based on computational models due to the compound's potential for decomposition at high temperatures.

Property	Value	Source
CAS Number	90725-68-1	<sup>[1]</sup> <sup>[2]</sup>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>4</sub>	<sup>[1]</sup> <sup>[2]</sup>
Molecular Weight	274.07 g/mol	<sup>[1]</sup> <sup>[2]</sup>
Melting Point	76-77 °C	<sup>[1]</sup>
Boiling Point	397.3 ± 32.0 °C (Predicted)	<sup>[1]</sup>
Density	1.624 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[1]</sup>
Appearance	Off-white solid	<sup>[1]</sup>

## Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthetic intermediate. The following sections detail the expected spectroscopic signatures for **Methyl 2-(bromomethyl)-5-nitrobenzoate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The methyl ester protons ( $-\text{OCH}_3$ ) would appear as a sharp singlet, typically downfield around 3.9 ppm. The benzylic protons ( $-\text{CH}_2\text{Br}$ ) would also be a singlet, significantly deshielded by the adjacent bromine and aromatic ring, likely appearing in the 4.5-5.0 ppm range. The three aromatic protons would be in the 7.5-8.5 ppm region, with their splitting patterns (multiplicities) determined by their ortho, meta, and para relationships.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would corroborate the structure. A signal for the methyl ester carbon would be expected around 53 ppm. The benzylic carbon would appear further downfield. The carbonyl carbon of the ester is typically found in the 165-170 ppm region. Aromatic carbons would resonate between 120-150 ppm, with carbons attached to the electron-withdrawing nitro group being the most deshielded.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.<sup>[4]</sup> The spectrum of **Methyl 2-(bromomethyl)-5-nitrobenzoate** would be characterized by the following absorption bands:

- C=O Stretch (Ester): A strong, sharp peak around 1720-1740  $\text{cm}^{-1}$ .<sup>[4]</sup>
- N-O Stretch (Nitro Group): Two distinct, strong absorptions are expected: an asymmetric stretch around 1520-1560  $\text{cm}^{-1}$  and a symmetric stretch around 1340-1380  $\text{cm}^{-1}$ .<sup>[4]</sup>
- C-O Stretch (Ester): A strong peak in the 1100-1300  $\text{cm}^{-1}$  region.
- Aromatic C=C Stretch: Medium to weak bands in the 1450-1600  $\text{cm}^{-1}$  range.<sup>[4]</sup>
- C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000  $\text{cm}^{-1}$  (aromatic) and just below 3000  $\text{cm}^{-1}$  (aliphatic).<sup>[4]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, a key fragment observed in GC-MS analysis corresponds to a mass-to-charge ratio ( $m/z$ ) of 194.<sup>[3]</sup> This likely corresponds to the loss of the bromine atom and subsequent rearrangements.

The molecular ion peak  $[M]^+$  would be expected at  $m/z$  273 and 275 with roughly equal intensity, corresponding to the two isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

## Experimental Methodologies for Characterization

The trustworthiness of any data relies on robust experimental protocols. The following are standardized, field-proven methods for determining the physical properties of a solid organic compound like **Methyl 2-(bromomethyl)-5-nitrobenzoate**.

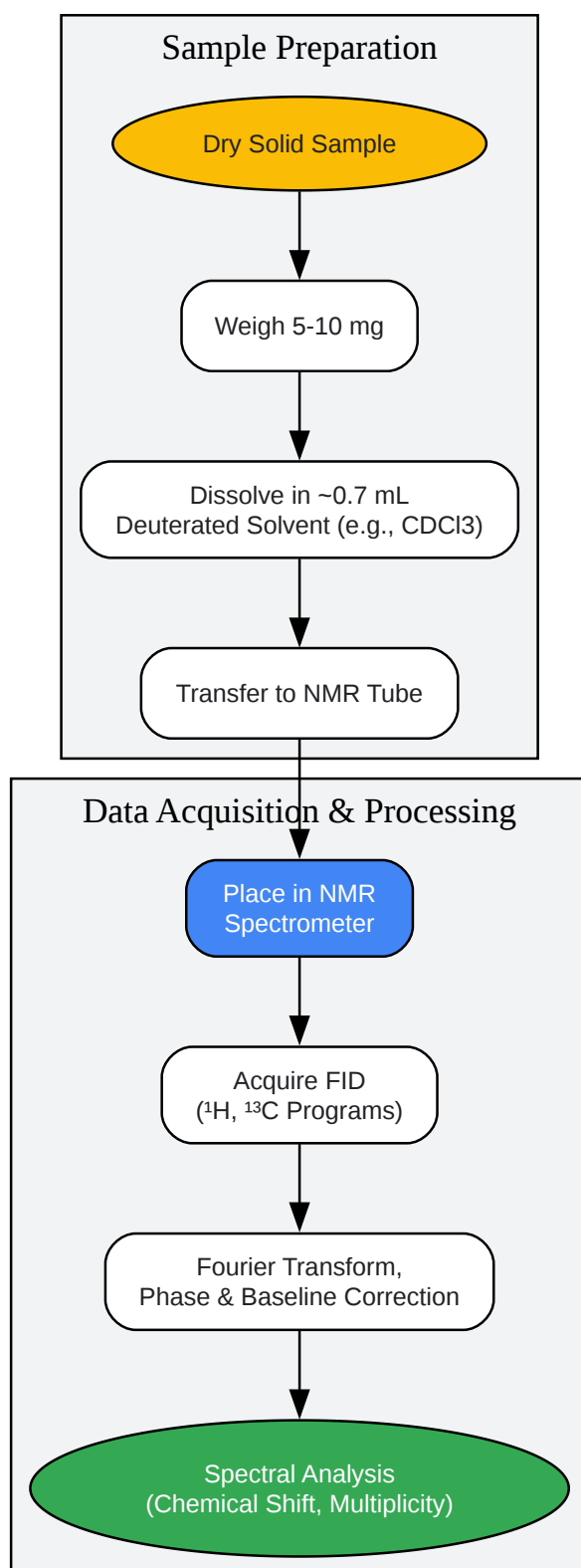
### Melting Point Determination

- Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically  $< 2\text{ }^{\circ}\text{C}$ ) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.
- Protocol:
  - A small, dry sample of the crystalline solid is packed into a capillary tube to a depth of 2-3 mm.
  - The tube is placed in a calibrated melting point apparatus.
  - The temperature is increased rapidly to about 15-20  $^{\circ}\text{C}$  below the expected melting point (76  $^{\circ}\text{C}$ ).
  - The heating rate is then slowed to 1-2  $^{\circ}\text{C}$  per minute to allow for thermal equilibrium.
  - The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

### NMR Sample Preparation and Acquisition

- Rationale: Proper sample preparation and choice of solvent are critical for obtaining high-resolution spectra. Deuterated solvents are used to avoid large solvent signals overwhelming the analyte signals.
- Protocol:

- Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean NMR tube.[\[5\]](#)
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[\[5\]](#)
- The tube is placed in the NMR spectrometer.
- Standard acquisition programs for  $^1\text{H}$  and  $^{13}\text{C}$  NMR are run. Key parameters include setting the appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration and resolution.[\[6\]](#)



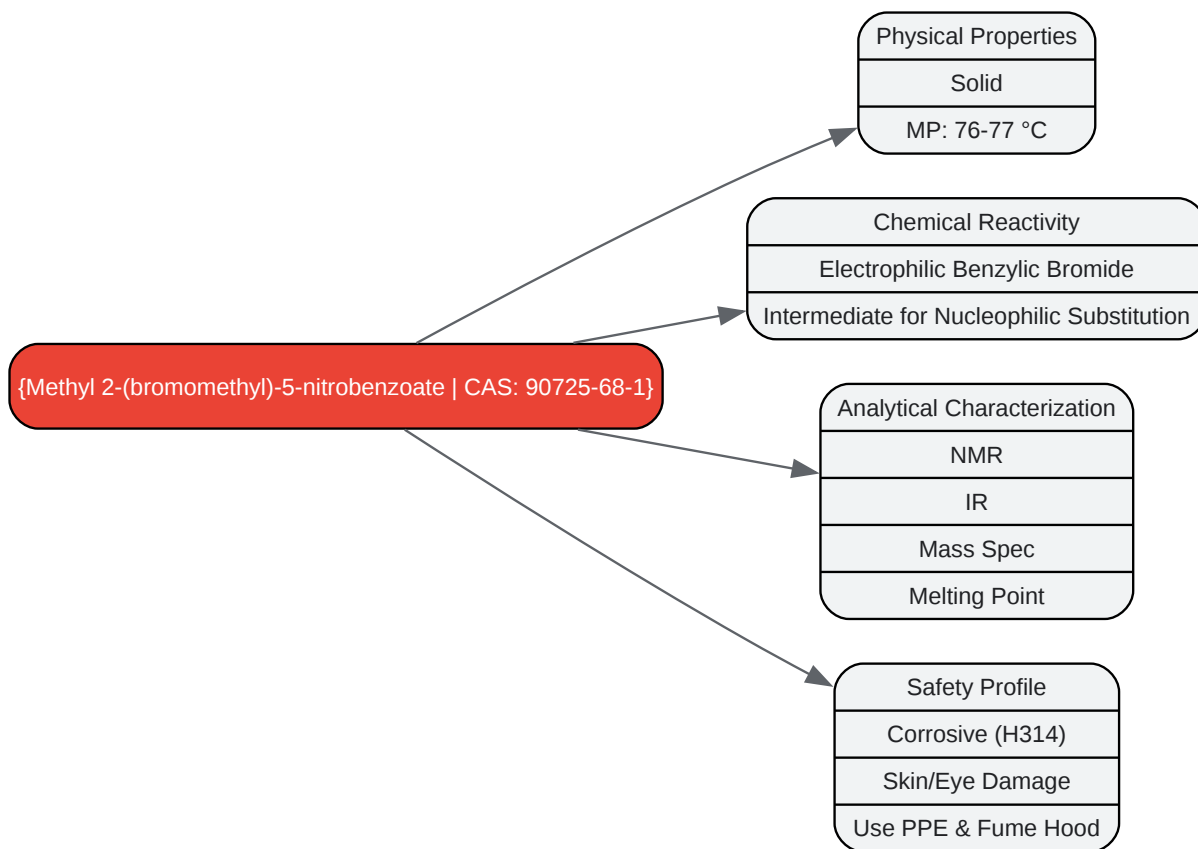
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*Caption: Standard workflow for NMR sample preparation and analysis.*

## Safety, Handling, and Storage

Given its reactive nature, proper handling of **Methyl 2-(bromomethyl)-5-nitrobenzoate** is paramount for laboratory safety.

- Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).<sup>[1]</sup> It is a corrosive and irritant substance.
- Handling Precautions:
  - Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
  - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
- Storage:
  - Store in a cool, dry, and well-ventilated place.
  - Keep the container tightly closed to prevent moisture ingress.
  - For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.<sup>[1][2]</sup>



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